molecular formula C10H15BN2O3 B8248877 (4-(3-Propylureido)phenyl)boronic acid

(4-(3-Propylureido)phenyl)boronic acid

Cat. No.: B8248877
M. Wt: 222.05 g/mol
InChI Key: SYWLHTOKCNXEGX-UHFFFAOYSA-N
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Description

(4-(3-Propylureido)phenyl)boronic acid is an organic compound that belongs to the class of phenylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Propylureido)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with propyl isocyanate to form 4-(3-propylureido)aniline. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: (4-(3-Propylureido)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-(3-Propylureido)phenyl)boronic acid involves the formation of reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group forms a covalent complex with the cis-diol group, which can be dissociated by changing the pH environment .

Comparison with Similar Compounds

Comparison: (4-(3-Propylureido)phenyl)boronic acid is unique due to its propylureido group, which enhances its ability to form stable complexes with target molecules. Compared to phenylboronic acid, it offers improved selectivity and binding affinity for cis-diol-containing biomolecules. The presence of the propylureido group also provides additional functionalization possibilities, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-(propylcarbamoylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-2-7-12-10(14)13-9-5-3-8(4-6-9)11(15)16/h3-6,15-16H,2,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWLHTOKCNXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)NCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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